![molecular formula C14H16Cl2F3N3 B1525984 2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride CAS No. 1354952-51-4](/img/structure/B1525984.png)

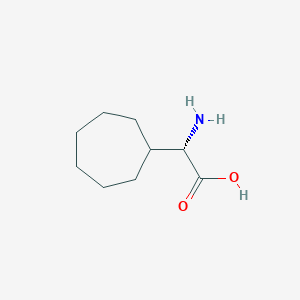

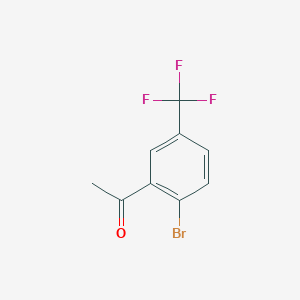

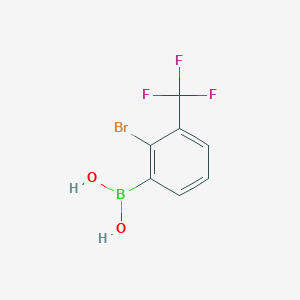

2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the trifluoromethyl group could potentially be introduced using a trifluoromethylation reagent .Applications De Recherche Scientifique

Electroluminescent Devices

Research on bipolar phenanthroimidazole–diazacarbazole hybrids demonstrates the potential for creating high-efficiency electroluminescent devices. These compounds exhibit properties such as high glass-transition temperatures and narrow bandgaps, which contribute to reduced operating voltages and enhanced power efficiency in OLEDs. The ability to construct high-performance RGB OLEDs with these materials signifies their relevance in advancing display technology (Bo Wang et al., 2016).

Fluorination Techniques

The synthesis of fluorohymenidin via microwave-assisted fluorination of 2-acylpyrroles underlines the chemical versatility of related compounds. This approach yields the first fluorinated pyrrole-imidazole alkaloid, highlighting a novel method for introducing fluorine atoms into complex organic structures (Benjamin Troegel & T. Lindel, 2012).

Heterocyclic Synthesis

The development of imidazo[1,2-a]pyridines via triflic anhydride-mediated annulation represents a significant advancement in synthesizing heterocyclic compounds. This method facilitates the creation of molecules commonly found in medicinal chemistry leads and drugs, showcasing the structural and functional diversity achievable with this chemical framework (Frédéric Vuillermet et al., 2020).

Anticholinesterase Potential

A study on imidazo[1,2-a]pyridine-based derivatives explores their potential as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. These compounds are of interest in treatments for diseases like Alzheimer's, where cholinesterase inhibition is a key therapeutic strategy. The research found specific derivatives showing significant inhibitory activity, underscoring the therapeutic potential of these compounds (Huey Chong Kwong et al., 2019).

Hepatitis C Virus Inhibition

The discovery of compounds with the 2-pyrrolidin-2-yl-1H-imidazole core for hepatitis C virus (HCV) NS5A inhibition exemplifies the application of this chemical structure in antiviral therapy. These inhibitors show picomolar potency, representing next-generation antivirals with significant efficacy improvements. The specific compound AV4025 demonstrates potent antiviral activity and favorable pharmacokinetics, marking it as a promising candidate for HCV treatment (A. Ivachtchenko et al., 2014).

Propriétés

IUPAC Name |

2-pyrrolidin-2-yl-5-[2-(trifluoromethyl)phenyl]-1H-imidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3.2ClH/c15-14(16,17)10-5-2-1-4-9(10)12-8-19-13(20-12)11-6-3-7-18-11;;/h1-2,4-5,8,11,18H,3,6-7H2,(H,19,20);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGXLBBLDJUVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=C(N2)C3=CC=CC=C3C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)